molecular formula C20H22BrN5O2 B2585295 5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide CAS No. 923112-91-8

5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide

Cat. No.: B2585295
CAS No.: 923112-91-8
M. Wt: 444.333
InChI Key: IHZQREXWBUDTMP-UHFFFAOYSA-N
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Description

5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a brominated furan ring and a pyrimidine moiety linked by a phenyl bridge. It holds promise for use in chemical, biological, medical, and industrial research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide generally involves a multi-step process:

  • Bromination of Furan-2-carboxamide: : Starting with furan-2-carboxamide, a bromination reaction is carried out using bromine in the presence of a catalyst like iron (III) bromide to form 5-bromo-furan-2-carboxamide.

  • Formation of 4-aminophenyl intermediate: : This involves a reaction between 4-aminophenyl and 4-(diethylamino)-6-methylpyrimidine-2-yl chloride in the presence of a base such as triethylamine.

  • Coupling Reaction: : Finally, the 4-aminophenyl intermediate is coupled with the 5-bromo-furan-2-carboxamide under conditions typically involving a coupling agent like EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) in a solvent such as DMF (dimethylformamide) to yield the final compound.

Industrial Production Methods

Industrial production methods might involve similar synthetic steps but scaled up with optimization for yield and purity. The processes might include continuous flow reactions, high-pressure reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of reactions, including:

  • Substitution Reactions: : The bromine atom can be substituted by other nucleophiles.

  • Oxidation and Reduction: : The aromatic rings and functional groups can participate in oxidation or reduction reactions.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used include:

  • Nucleophiles: : Such as amines or thiols for substitution reactions.

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.

  • Reducing Agents: : Such as sodium borohydride for reduction reactions.

Major Products

The major products from these reactions depend on the specific reagents and conditions used, but typically include modified versions of the original compound with altered functional groups.

Scientific Research Applications

5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis for constructing more complex molecules.

  • Biology: : Investigated for its potential as a probe in biochemical assays due to its ability to bind specific proteins or DNA sequences.

  • Medicine: : Explored as a candidate for drug development, particularly for diseases where its structural motif is relevant.

  • Industry: : Utilized in material science for the development of novel polymers or as a catalyst in specific chemical processes.

Mechanism of Action

The mechanism of action of this compound can vary depending on its specific application:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, modifying their activity.

  • Pathways: : It could be involved in pathways related to cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide

  • 5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide

Uniqueness

What sets 5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide apart from these compounds is the presence of the diethylamino group and the brominated furan ring, which may confer unique reactivity and binding properties, potentially making it more effective in certain applications or easier to manipulate in synthetic procedures.

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Properties

IUPAC Name

5-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O2/c1-4-26(5-2)18-12-13(3)22-20(25-18)24-15-8-6-14(7-9-15)23-19(27)16-10-11-17(21)28-16/h6-12H,4-5H2,1-3H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZQREXWBUDTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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